molecular formula C21H28O3 B4940592 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene

2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene

Cat. No.: B4940592
M. Wt: 328.4 g/mol
InChI Key: OMACFHYFCAOJLA-UHFFFAOYSA-N
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Description

2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene is an organic compound characterized by its complex structure, which includes a tert-butyl group, an ethoxyphenoxy group, and a methylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene typically involves multi-step organic reactions. One common method includes the alkylation of a methylbenzene derivative with tert-butyl chloride in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene exerts its effects is largely dependent on its interaction with molecular targets. The tert-butyl group can influence the compound’s hydrophobic interactions, while the ethoxyphenoxy group can participate in hydrogen bonding and other polar interactions. These interactions can affect the compound’s binding affinity and specificity towards enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-6-22-19-9-7-8-10-20(19)24-14-13-23-18-12-11-16(2)15-17(18)21(3,4)5/h7-12,15H,6,13-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMACFHYFCAOJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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